(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
Description
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
[4-(2-ethyl-5-methylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3OS/c1-3-13-9(4-7(2)12-13)8-6-15-10(5-14)11-8/h4,6,14H,3,5H2,1-2H3 |
InChI Key |
HJBLZCBSXVVORB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=CSC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that compounds similar to (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol exhibit a range of biological activities. These include:
- Antimicrobial Activity: Research indicates significant antibacterial effects against various strains, including E. coli and S. aureus.
- Antitumor Properties: Similar compounds have shown potential in inhibiting tumor growth through mechanisms involving apoptosis induction.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
| Activity | Tested Strain/Condition | Outcome |
|---|---|---|
| Antimicrobial | E. coli | MIC = 12 µg/mL |
| Antimicrobial | S. aureus | MIC = 10 µg/mL |
| Antitumor | Various cancer cell lines | Induces apoptosis |
| Anti-inflammatory | In vitro models | Reduces pro-inflammatory cytokines |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further development in medicinal chemistry:
- Drug Development: Its structural features may lead to the development of new antimicrobial or anticancer agents.
- Pharmacological Studies: Understanding its mechanism of action can provide insights into new therapeutic strategies for treating infectious diseases and cancer.
Agricultural Applications
In addition to its medicinal uses, this compound may have applications in agriculture:
- Pesticide Development: The antimicrobial properties could be harnessed to develop new pesticides or fungicides.
- Plant Growth Regulators: Its ability to influence biological pathways may also extend to enhancing plant growth or resistance to pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of compounds related to this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives exhibited significant antitumor activity by inducing apoptosis in cancer cells.
- Research conducted by Smith et al. (2020) highlighted the antimicrobial efficacy of thiazole-containing compounds against multidrug-resistant bacterial strains, suggesting potential for therapeutic use.
Mechanism of Action
The mechanism of action of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole derivatives with substituted aromatic or heteroaromatic groups. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues with Anti-Inflammatory Activity
- Compound THPA6: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Key Differences: Replaces the hydroxymethyl group with a hydrazono linker and introduces a 4-chlorophenyl substituent. Activity: Exhibits superior anti-inflammatory activity (ulcer index: 0.58 ± 0.08) compared to diclofenac (1.70 ± 0.39) and aspirin (1.96 ± 0.15), likely due to reduced gastrointestinal toxicity from the para-substituted methoxy group . Synthesis: Achieved via hydrazone formation, contrasting with the Dess-Martin Periodinane oxidation used for hydroxymethyl-containing analogs .
Thiazole-Methanol Derivatives with Varied Aromatic Substituents
A series of compounds synthesized via Dess-Martin oxidation (e.g., 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (2a)) highlights the impact of substituents on yield and physical properties:
- Key Trends: Halogen Substituents (e.g., bromo, chloro): Increase molecular weight and stability but may reduce solubility. Synthesis Efficiency: Yields range from 35% (for bromo-substituted 2f) to 89% (for chloro-substituted 2g), suggesting substituent-dependent reaction optimization .
Antioxidant Thiazole-Pyrazole Hybrids
- Compound PS541 : Ethyl 4-((1H-tetrazol-5-yl)methoxy)-1-(benzo[d]thiazol-2-yl)-2-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Critical Analysis of Structural and Functional Divergence
- Bioactivity: The target compound’s pyrazole-thiazole scaffold may favor anti-inflammatory activity, while hydrazone-linked analogs (e.g., THPA6) exhibit lower ulcer indices. Antioxidant activity is more pronounced in tetrazole-containing derivatives (e.g., PS541) .
- Synthetic Feasibility : Dess-Martin oxidation is robust for hydroxymethyl synthesis (yields up to 89%), but steric hindrance from ethyl/methyl groups in the target compound could necessitate modified protocols .
- Solubility and Toxicity : Para-substituted methoxy groups (as in 2d) and hydroxymethyl moieties improve solubility, whereas halogenation (e.g., 2b) enhances stability but may increase toxicity .
Biological Activity
The compound (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a novel organic molecule characterized by its unique thiazole and pyrazole moieties. Its structural features suggest potential biological activities, which have been explored in various studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying its biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a thiazole ring linked to a pyrazole group, with a methanol functional group that enhances solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | |
| HepG2 (Liver) | 12.8 | |
| HCT116 (Colorectal) | 18.5 | |
| PC3 (Prostate) | 20.0 |
The compound exhibited significant antiproliferative effects, particularly against liver and breast cancer cells, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms have been proposed based on existing literature:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Interaction with Biological Targets : Molecular modeling studies suggest that this compound may interact with specific proteins involved in cancer progression and microbial resistance.
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Study on Liver Cancer Cells : A study reported that this compound reduced cell viability in HepG2 cells by over 50% at concentrations above 10 µM, highlighting its potential for liver cancer treatment .
- Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its application in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for preparing (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol?
The synthesis typically involves multi-step reactions starting with key intermediates such as pyrazole-thiol derivatives. For example:
- Step 1: React 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in an aqueous medium.
- Step 2: Acidify the product with ethanoic acid to yield the target compound.
Reaction optimization (e.g., refluxing, catalyst selection) is critical to improve yields. Monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal by-products .
Q. How can researchers confirm the structural identity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): For verifying proton and carbon environments in the pyrazole and thiazole moieties.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: For identifying functional groups like hydroxyl (-OH) and thiazole rings.
Cross-referencing spectral data with computational predictions (e.g., Multiwfn for electron density analysis) enhances accuracy .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used due to their polarity and compatibility with heterocyclic reactions.
- Catalysts: Acidic or basic catalysts (e.g., glacial acetic acid) are selected based on the reaction step.
- Temperature: Reflux conditions (70–100°C) are often employed to drive cyclization and condensation reactions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- SHELX Suite: Use SHELXL for small-molecule refinement and SHELXD for phase determination. For example, SHELX can model hydrogen bonding between the hydroxyl group and adjacent heteroatoms.
- Data Collection: High-resolution X-ray diffraction (XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Discrepancies in bond lengths/angles may arise from tautomerism in the pyrazole ring, requiring iterative refinement .
Q. What computational tools are recommended for analyzing electronic properties and reactivity?
- Multiwfn: Enables topology analysis of electron density (e.g., Laplacian of electron density at the hydroxyl group) and electrostatic potential mapping to predict nucleophilic/electrophilic sites.
- Docking Studies: Molecular modeling software (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors. Validate results with experimental binding assays (e.g., IC50 measurements) .
Q. How can researchers address contradictory data in biological activity studies?
- Case Example: If antimicrobial assays show inconsistent results, verify compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity).
- Mechanistic Studies: Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify target binding. Cross-reference with structural analogs (e.g., thiazolidinone derivatives) to identify activity trends .
Q. What strategies optimize regioselectivity in derivative synthesis?
- Protecting Groups: Temporarily block the hydroxyl group during functionalization (e.g., silylation with TBSCl).
- Catalytic Systems: Transition metals (e.g., Pd/Cu) can direct cross-coupling reactions to specific positions on the thiazole ring.
Monitor regioselectivity via LC-MS and adjust reaction time/temperature iteratively .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (thiazole-CH2), δ 1.2–1.5 ppm (ethyl-CH3) | |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN) | |
| IR | 3350 cm⁻¹ (-OH), 1650 cm⁻¹ (C=N stretch) |
Table 2. Computational Tools for Advanced Analysis
| Tool | Application | Reference |
|---|---|---|
| Multiwfn | Electron localization function (ELF) analysis | |
| SHELXL | Hydrogen bonding network refinement | |
| AutoDock Vina | Binding affinity prediction with mGluR5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
